
Dysprosium--platinum (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–platinum (1/5) is a compound consisting of one part dysprosium and five parts platinum. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis and materials science. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption, while platinum is a noble metal renowned for its catalytic properties and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium–platinum (1/5) can be synthesized using the arc melting technique. This method involves melting the constituent metals in an arc furnace under an inert atmosphere to prevent oxidation. The resulting alloy is then cooled and solidified to form the desired compound .
Industrial Production Methods: Industrial production of dysprosium–platinum (1/5) typically involves similar methods to those used in laboratory synthesis but on a larger scale. The arc melting technique is scaled up, and additional steps such as casting and annealing may be employed to ensure uniformity and desired properties in the final product .
Chemical Reactions Analysis
Types of Reactions: Dysprosium–platinum (1/5) primarily undergoes oxidation and reduction reactions. These reactions are crucial for its application as an electrocatalyst in oxygen reduction reactions (ORR) and oxygen evolution reactions (OER) in alkaline media .
Common Reagents and Conditions: Common reagents used in reactions involving dysprosium–platinum (1/5) include oxygen and hydrogen peroxide for oxidation reactions, and hydrogen gas for reduction reactions. These reactions are typically carried out under controlled temperatures and pressures to optimize the compound’s catalytic activity .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in ORR, the primary product is water, while in OER, oxygen gas is produced .
Scientific Research Applications
Dysprosium–platinum (1/5) has several scientific research applications, particularly in the field of catalysis. It is used as an electrocatalyst for ORR and OER in fuel cells and metal-air batteries.
The high magnetic susceptibility of dysprosium combined with the stability of platinum makes this compound suitable for advanced magnetic applications .
Mechanism of Action
The mechanism by which dysprosium–platinum (1/5) exerts its effects as an electrocatalyst involves the adsorption and activation of oxygen molecules on its surface. The unique electronic structure of the compound facilitates the transfer of electrons, enhancing the efficiency of the catalytic reactions. The molecular targets in these reactions are typically oxygen molecules, which are reduced to water in ORR or evolved as oxygen gas in OER .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dysprosium–platinum (1/5) include other platinum-rare earth alloys such as platinum–gadolinium and platinum–terbium. These compounds share some properties with dysprosium–platinum (1/5) but differ in their specific catalytic activities and stability .
Uniqueness: Dysprosium–platinum (1/5) is unique due to the combination of dysprosium’s high magnetic susceptibility and platinum’s catalytic properties. This combination results in a compound with exceptional stability and catalytic activity, making it highly suitable for advanced applications in catalysis and magnetic materials .
Properties
CAS No. |
12133-05-0 |
|---|---|
Molecular Formula |
DyPt5 |
Molecular Weight |
1137.9 g/mol |
IUPAC Name |
dysprosium;platinum |
InChI |
InChI=1S/Dy.5Pt |
InChI Key |
VITNBUIYZXPSMM-UHFFFAOYSA-N |
Canonical SMILES |
[Dy].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


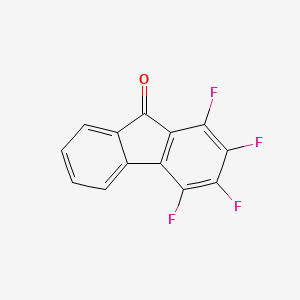
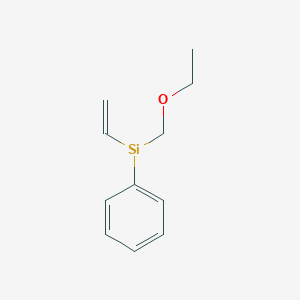
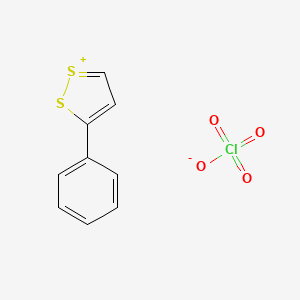
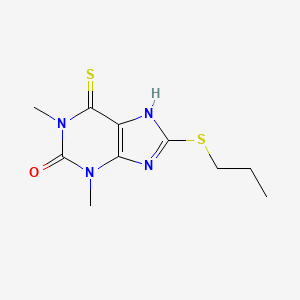
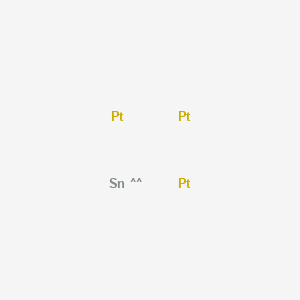
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)

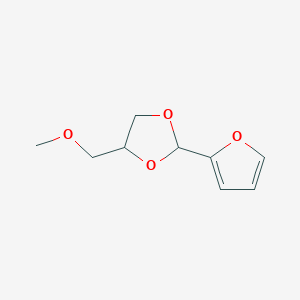
![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)

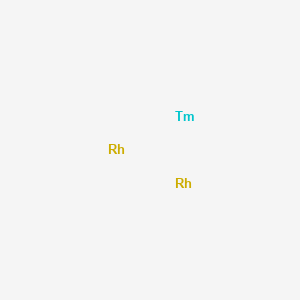
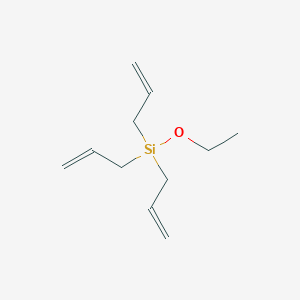

![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
